![molecular formula C13H12ClNO4S B2755696 6-chloro-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 950279-98-8](/img/structure/B2755696.png)
6-chloro-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one
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Overview
Description
Chemical compounds with structures similar to the one you mentioned often have significant biological activities . They can be found in many synthetic drug molecules and have a wide range of applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyrimidine ring, which is a common heterocyclic compound found in many natural products as well as synthetic drugs .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic aromatic substitution . Protodeboronation of pinacol boronic esters is also a common reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chromene Derivatives : Research has demonstrated the synthesis of chromene derivatives, including compounds with structures similar to "6-chloro-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one". These studies focus on synthesizing novel chromene derivatives with potential applications in various fields, such as medicinal chemistry and material science (Rao et al., 2014). Additionally, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones has been explored, showcasing the versatility of chromene derivatives in chemical synthesis.
Chemical Reactions and Modifications : The reactivity of chromene-annulated chlorins under various oxidation conditions has been examined, indicating that chromene derivatives can undergo a range of chemical modifications, leading to diverse chromophores with potential applications in sensing and imaging technologies (Hewage et al., 2017).
Potential Applications
Anticancer Activity : A series of chromene derivatives has been synthesized and evaluated for their potential anticancer activity. These studies highlight the medicinal chemistry applications of chromene compounds, including derivatives of "6-chloro-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one", in developing novel anticancer agents (Ambati et al., 2017).
Novel Heterocyclic Systems : Research has utilized chromene derivatives as intermediates for constructing novel heterocyclic systems with potential applications in drug discovery and development. These studies demonstrate the role of chromene derivatives in the synthesis of complex molecular architectures with biological relevance (Ibrahim et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGYJHPQLQIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one |
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